molecular formula C24H20ClN5OS B10983587 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10983587
M. Wt: 462.0 g/mol
InChI Key: REJQXDVTDCYJNI-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring multiple functional groups, including a thiazole ring, an imidazole ring, and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolinones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The thiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Pyrrolinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazole and imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole and imidazole rings suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activities such as antimicrobial, antifungal, and anticancer effects .

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazole and imidazole rings can interact with enzymes by binding to their active sites, potentially inhibiting their activity. The pyrrole ring may also contribute to binding interactions through hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole ring and chlorophenyl group but lacks the imidazole and pyrrole rings.

    1-methyl-1H-imidazole: Contains the imidazole ring but lacks the thiazole and pyrrole rings.

    2,5-dihydro-1H-pyrrole: Contains the pyrrole ring but lacks the thiazole and imidazole rings.

Uniqueness

The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of three distinct heterocyclic rings, each contributing to its potential biological and chemical properties. This structural complexity allows for diverse interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methylimidazol-2-yl)-phenylmethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H20ClN5OS/c1-29-12-11-27-23(29)21(16-5-3-2-4-6-16)30-13-19(31)20(22(30)26)24-28-18(14-32-24)15-7-9-17(25)10-8-15/h2-12,14,21,26,31H,13H2,1H3

InChI Key

REJQXDVTDCYJNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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